![molecular formula C8H9Cl2N3 B2874777 2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine CAS No. 1873475-39-8](/img/structure/B2874777.png)
2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine is a compound with the molecular formula C8H9Cl2N3. It has a molecular weight of 218.08 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9Cl2N3/c9-6-4-7(10)12-8(11-6)5-13-2-1-3-13/h4H,1-3,5H2 . This code provides a specific text string that represents a one-dimensional simplified molecular-input line-entry system (SMILES) notation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
A study by Chandrashekaraiah et al. (2014) synthesized azetidinone analogues from the condensation of aromatic amines with N-phenylacetamide. These compounds demonstrated significant antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests potential applications in designing antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
Thomas et al. (2016) investigated the synthesis of 2-azetidinones and their antidepressant and nootropic activities. They found that certain compounds, particularly those with specific substitutions on the aryl ring, exhibited high antidepressant activity. This indicates the potential of 2-azetidinone derivatives as central nervous system (CNS) active agents (Thomas et al., 2016).
Anti-HIV Activity
Vince and Hua (1990) synthesized carbocyclic 2',3'-didehydro-2',3'-dideoxy analogues of guanine and other purines from 2-amino-4,6-dichloropyrimidine. One of these, carbovir, showed potent anti-HIV activity, suggesting its potential as an antiretroviral agent (Vince & Hua, 1990).
Antibacterial Agents
The study by Ansari and Lal (2009) involved the synthesis of novel azetidin-2-ones with demonstrated antimicrobial activity. This research provides insights into the development of new antimicrobial agents (Ansari & Lal, 2009).
Chemokine Receptor Antagonists
Norman (2013) discussed crystalline forms of N-azetidinesulfonamide, a CXCR2 chemokine receptor antagonist. This compound is indicated for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) (Norman, 2013).
Histamine H4 Receptor Ligands
Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. The optimized compounds showed potential as anti-inflammatory agents in animal models, supporting the development of H4 receptor antagonists for pain management (Altenbach et al., 2008).
Eigenschaften
IUPAC Name |
2-(azetidin-1-ylmethyl)-4,6-dichloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-4-7(10)12-8(11-6)5-13-2-1-3-13/h4H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHNQFRIPRDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2874698.png)

![[4-[(E)-3-hydroxyprop-1-enyl]phenyl] Acetate](/img/structure/B2874701.png)
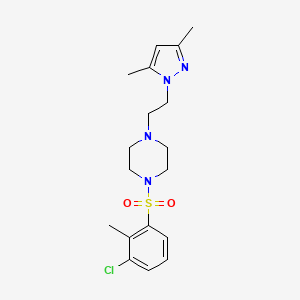

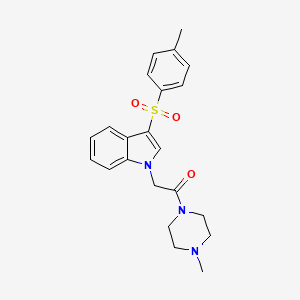
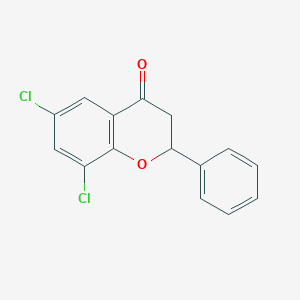
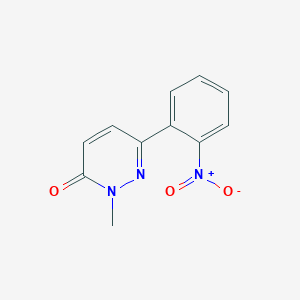
![2-[(3-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874710.png)
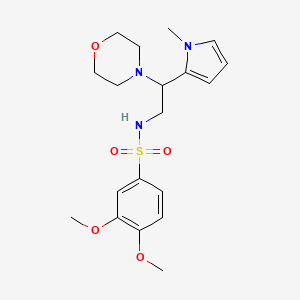
![1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2874715.png)
![3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide](/img/structure/B2874717.png)